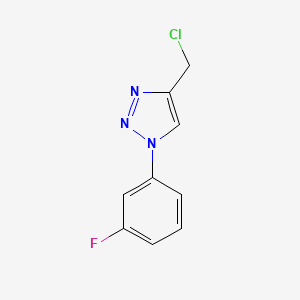

4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Description

Structural Classification and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole follows standard heterocyclic naming conventions:

- 1H-1,2,3-triazole denotes the parent ring system with three nitrogen atoms at positions 1, 2, and 3.

- 1-(3-fluorophenyl) specifies a fluorine-substituted phenyl group at position 1 of the triazole.

- 4-(chloromethyl) indicates a chloromethyl substituent at position 4.

Molecular Formula : $$ C{10}H9ClFN_3 $$

Molecular Weight : 225.65 g/mol ().

Structural Features and Comparative Analysis

The compound’s structure includes:

- A planar 1,2,3-triazole ring with alternating single and double bonds.

- A 3-fluorophenyl group contributing electron-withdrawing effects.

- A chloromethyl group at position 4, enabling nucleophilic substitution.

Table 1: Structural Comparison with Analogous Triazoles

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-fluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGLRQATCZRWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor is treated with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Anticancer Activity

The anticancer potential of triazole derivatives, including 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, has been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines through several mechanisms:

- Mechanism of Action : Triazoles may interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the ERK1/2 and NF-kB pathways.

Case Studies

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 33 | Significant cytotoxicity observed |

| Study B | HCT-116 (colon cancer) | 6.2 | Enhanced lipophilicity correlated with increased efficacy |

These findings suggest that modifications in the chemical structure can significantly enhance the anticancer activity of triazole derivatives.

Antimicrobial Properties

Triazoles are recognized for their antimicrobial properties, making them valuable in combating resistant bacterial strains and fungal infections.

Mechanisms

- Bacterial Inhibition : The presence of the chloromethyl group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Research Findings

| Pathogen Type | Efficacy Level | Notable Results |

|---|---|---|

| Gram-positive bacteria | Moderate to high | Effective against Staphylococcus aureus |

| Gram-negative bacteria | Variable | Activity against Escherichia coli observed |

| Fungal Strains | High | Effective against fluconazole-resistant Candida species |

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The unique structure of this compound suggests potential effectiveness against various fungal pathogens.

Mechanism

- Inhibition of Ergosterol Biosynthesis : Triazoles disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.

Efficacy Overview

| Fungal Species | Activity Level | Mechanism |

|---|---|---|

| Candida spp. | Moderate | Inhibition of ergosterol biosynthesis |

| Aspergillus spp. | High | Disruption of membrane integrity |

Synthesis and Structural Insights

The synthesis of this compound involves a multi-step process that has been optimized for yield and purity:

- Synthesis Method : The compound is synthesized through a reaction involving appropriate precursors under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Chloromethyl vs. Alkyl/Aryl Groups

- 4-(Chloromethyl)-5-methyl-1-(3-fluorophenyl)-1H-1,2,3-triazole (CAS 1338692-04-8): A methyl group at position 5 increases steric bulk but reduces electrophilicity compared to the parent compound. Molecular weight: 225.65 g/mol . Applications: Potential as a building block for drug candidates due to balanced lipophilicity.

4-(Chloromethyl)-5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole :

4-(Diethoxymethyl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole (CAS 1461706-60-4):

Chloromethyl vs. Sulfonyl/Tosyl Groups

Substituent Variations at Position 1

Fluorophenyl vs. Halogenated Aryl Groups

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole: The trifluoromethyl (-CF3) group enhances electronegativity and metabolic resistance. Crystal structure Monoclinic, V = 2693.2 ų, Dx = 1.597 Mg/m³ . Applications: Amide mimetics in medicinal chemistry due to rigidity and bioavailability .

- Molecular weight: 312.15 g/mol .

Comparative Data Table

Biological Activity

4-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, focusing on its antifungal and antitumor activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClFN

- CAS Number : 1250722-79-2

- Molecular Weight : 211.62 g/mol

The triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which plays a crucial role in the biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The presence of halogen substituents, such as chlorine and fluorine, has been shown to enhance antifungal efficacy.

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

- Case Study : A study demonstrated that derivatives with halogen substitutions exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.0313 |

| This compound | Aspergillus fumigatus | 0.25 |

Antitumor Activity

In addition to antifungal properties, triazole derivatives have shown promise in cancer therapy.

- Research Findings : A series of mollugin-triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines (HL-60, A549, SMMC-7721, SW480, MCF-7). Compounds exhibited significant cytotoxicity with IC values indicating strong potential for therapeutic use .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Mollugin-Triazole Derivative 14 | HL-60 | 5.0 |

| Mollugin-Triazole Derivative 17 | A549 | 4.5 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly influence biological activity.

- Fluorination Effect : The introduction of fluorine atoms on the phenyl ring enhances antifungal activity but may reduce it when multiple fluorines are present .

Key Findings from SAR Studies:

- Halogen Substituents : Compounds with chlorine and fluorine groups showed superior antifungal activity compared to those with electron-withdrawing groups.

- Positioning of Substituents : The position of substituents on the triazole ring affects both potency and selectivity against various pathogens.

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, and how is regioselectivity ensured?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:

- Reacting 3-fluorophenyl azide with propargyl chloride derivatives under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in aqueous/organic biphasic systems.

- Purification via gradient elution chromatography (e.g., CH₂Cl₂-MeOH 5:1) and HPLC to isolate the target compound (63–76% yields) .

- Regioselectivity is confirmed by ¹H/¹³C NMR, with the triazole proton typically appearing as a singlet at δ 7.6–8.0 ppm .

Q. Which characterization techniques are critical for confirming structure and purity?

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~144–145 ppm for C-4), chloromethyl (δ ~4.5–5.5 ppm for CH₂Cl), and 3-fluorophenyl groups (¹⁹F NMR δ ~-110 ppm) .

- HPLC : Purity >95% confirmed using C18 columns with UV detection (λ = 254 nm) .

- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₉H₇ClFN₃: 216.03) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for triazole derivatives?

- Solvent effects : Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid peak splitting from residual protons.

- Impurity analysis : Compare with literature data for similar triazoles (e.g., 4-(4-fluorophenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole in ) .

- Dynamic effects : Variable-temperature NMR can resolve broadening caused by rotational restrictions in the chloromethyl group .

Q. What strategies improve regioselectivity in complex reaction environments?

- Catalyst optimization : Ag-Zn nanoheterostructures enhance regioselectivity for 1,4-triazoles over 1,5-isomers (e.g., 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole) .

- Solvent tuning : Polar aprotic solvents (e.g., THF/H₂O) favor Cu(I)-stabilized transition states, suppressing side reactions .

- Alkyne/azide ratio : A 1:1 molar ratio minimizes dimerization byproducts .

Q. How does the chloromethyl group influence reactivity in post-synthetic modifications?

- Nucleophilic substitution : The CH₂Cl moiety reacts with amines/thiols to form secondary functionalized triazoles (e.g., 4-(([1,1'-biphenyl]-4-yloxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole) .

- Stability considerations : Hydrolytic sensitivity requires anhydrous conditions during storage and handling .

Q. What methodological approaches evaluate biological activity in triazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.